

6-TET Azide for Fluorescent Labeling: An In-depth Technical Guide

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Compound of Interest

Compound Name: 6-TET Azide

Cat. No.: B15087073

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-TET (Tetrachlorofluorescein) Azide, a fluorescent probe utilized in bioorthogonal chemistry for the labeling and detection of biomolecules. We will delve into its chemical properties, reaction mechanisms, and detailed experimental protocols for its application in life sciences and drug discovery.

Introduction to 6-TET Azide and Bioorthogonal Labeling

6-TET Azide is a derivative of the green-fluorescent dye tetrachlorofluorescein, modified with an azide functional group. This modification allows it to participate in highly specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] The azide group is bioorthogonal, meaning it is chemically inert within biological systems and does not interfere with native biochemical processes.[3] This specificity enables the precise labeling of target molecules that have been functionalized with a complementary alkyne group.[2]

The primary application of **6-TET Azide** is in the fluorescent labeling of alkyne-modified biomolecules such as oligonucleotides, DNA, proteins, and other cellular components.[4] Its spectral properties, characterized by excitation and emission maxima in the green region of the spectrum, make it compatible with standard fluorescence microscopy and detection instrumentation.

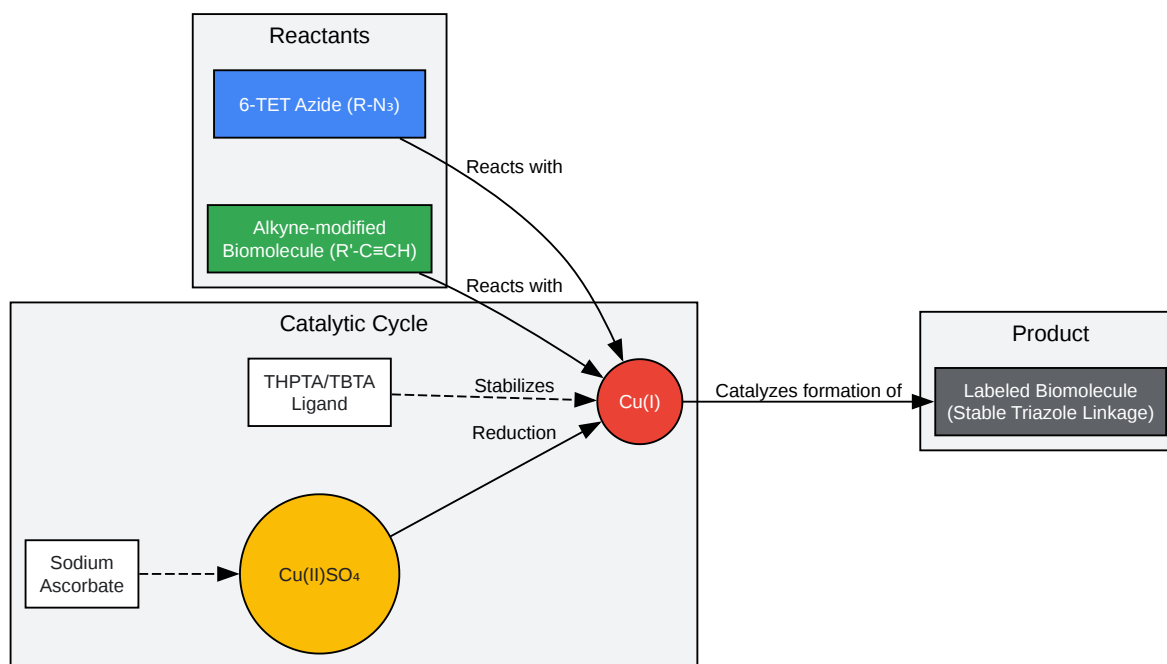
Core Properties of 6-TET Azide

Understanding the physicochemical and spectral properties of **6-TET Azide** is crucial for its effective use in experimental design. The key quantitative data are summarized in the table below.

Property	Value	Source(s)
Chemical Formula	C ₂₄ H ₁₄ Cl ₄ N ₄ O ₆	
Molecular Weight	596.2 g/mol	
Excitation Maximum (λ _{ex})	519 - 521 nm	
Emission Maximum (λ _{em})	535 - 536 nm	
Molar Extinction Coefficient (ε)	76,000 - 100,000 M ⁻¹ cm ⁻¹	
Fluorescence Quantum Yield (Φ)	0.191 - 0.47	
Solubility	DMSO	
Storage Conditions	-20°C, in the dark, desiccated	

Reaction Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The foundational reaction for utilizing **6-TET Azide** is the CuAAC, a type of Huisgen 1,3-dipolar cycloaddition. This reaction forms a stable triazole linkage between the azide group of **6-TET Azide** and a terminal alkyne on the target molecule. The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). To improve efficiency and protect biological samples from copper toxicity, a stabilizing ligand such as THPTA (tris(3-hydroxypropyl)triazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is often used.



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Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Experimental Protocols

The following are detailed methodologies for common applications of **6-TET Azide**. Note that optimization may be required for specific experimental systems.

Labeling of Alkyne-Modified Oligonucleotides and DNA

This protocol is adapted from established methods for click chemistry labeling of nucleic acids.

Materials:

- Alkyne-modified oligonucleotide or DNA

- **6-TET Azide**
- DMSO
- 2M Triethylammonium acetate (TEAA) buffer, pH 7.0
- 5 mM Ascorbic Acid in water (prepare fresh)
- 10 mM Copper(II)-TBTA stock in 55% DMSO or 100 mM THPTA and 20 mM CuSO₄ in water
- Inert gas (e.g., argon or nitrogen)
- 3% Lithium perchlorate in acetone (for oligonucleotides) or 3M Sodium acetate and ethanol (for DNA)

Procedure:

- Prepare Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide/DNA in water in a pressure-tight vial to a concentration of 20-200 μ M.
- Add 2M TEAA buffer to a final concentration of 0.2 M.
- Add DMSO to 50% of the total volume and vortex.
- Add **6-TET Azide**: Add **6-TET Azide** stock solution (10 mM in DMSO) to a final concentration 1.5 times that of the oligonucleotide. Vortex to mix.
- Prepare for Catalysis: Add 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.
- Degas the solution by bubbling with an inert gas for 30 seconds.
- Initiate the Reaction: Add the Copper(II)-TBTA stock to a final concentration of 0.5 mM (or THPTA/CuSO₄ to final concentrations of 1 mM and 0.5 mM, respectively). Flush the vial with inert gas, cap tightly, and vortex thoroughly.
- If significant precipitation of the azide is observed, heat the vial at 80°C for 3 minutes and vortex.

- Incubation: Incubate the reaction at room temperature overnight, protected from light.
- Purification:
 - For oligonucleotides: Precipitate the labeled product by adding at least a 4-fold excess volume of 3% lithium perchlorate in acetone.
 - For DNA: Add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold ethanol.
- Incubate at -20°C for at least 20 minutes.
- Centrifuge at >10,000 x g for 10 minutes.
- Discard the supernatant, wash the pellet with acetone, and centrifuge again.
- Dry the pellet and resuspend in a suitable buffer. The labeled oligonucleotide/DNA is ready for downstream applications.

Labeling of Proteins in Cell Lysate

This protocol outlines a general procedure for labeling alkyne- or azide-modified proteins in a cell lysate.

Materials:

- Cell lysate containing alkyne-modified proteins
- **6-TET Azide**
- DMSO
- PBS (Phosphate-Buffered Saline)
- 100 mM THPTA ligand in water
- 20 mM CuSO₄ in water
- 300 mM Sodium Ascorbate in water (prepare fresh)

- Methanol
- Chloroform

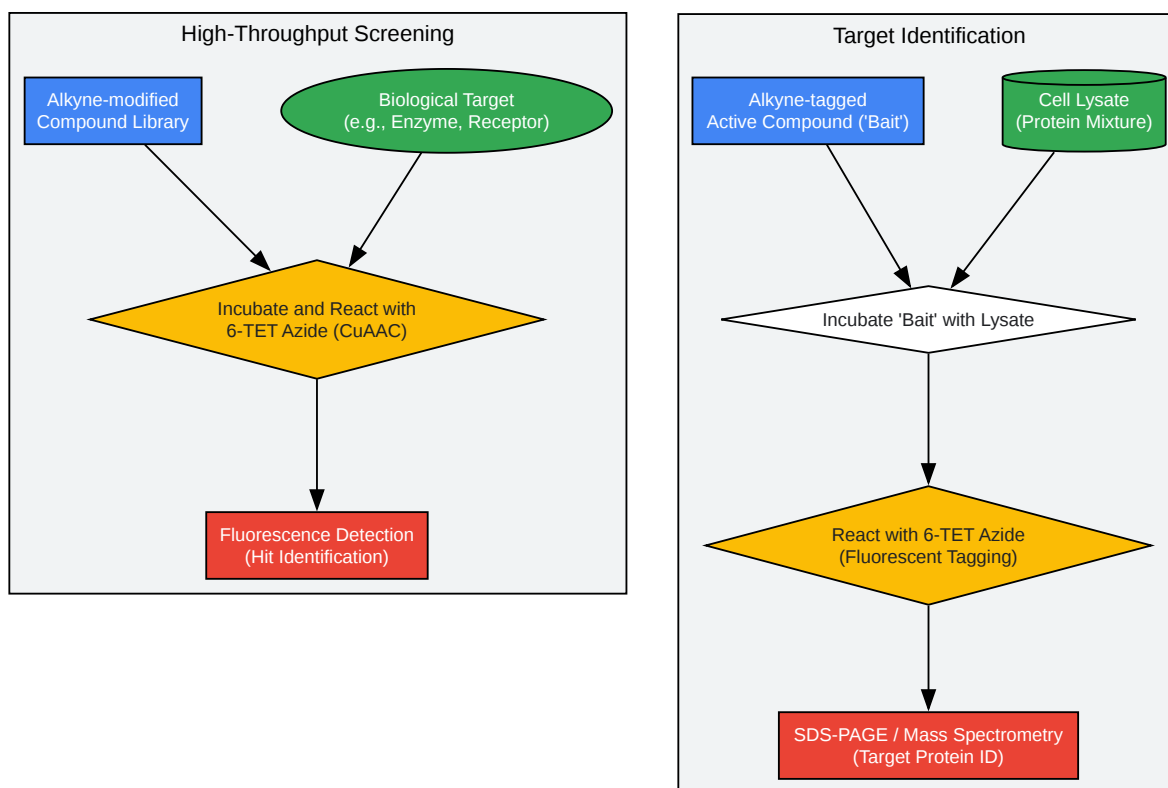
Procedure:

- Prepare Stock Solutions:
 - Prepare a 1 mM stock solution of **6-TET Azide** in DMSO.
 - Ensure all other reagent stocks are prepared and readily available.
- Reaction Setup: In a microfuge tube, combine the following:
 - 50 μ L of protein lysate (1-5 mg/mL)
 - 100 μ L of PBS buffer
 - 4 μ L of 1 mM **6-TET Azide** stock solution (final concentration \sim 20 μ M)
- Catalyst Addition:
 - Add 10 μ L of 100 mM THPTA solution and vortex briefly.
 - Add 10 μ L of 20 mM CuSO₄ solution and vortex briefly.
- Initiate Reaction: Add 10 μ L of 300 mM sodium ascorbate solution to start the click reaction. Vortex briefly.
- Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.
- Protein Precipitation:
 - Add 600 μ L of methanol to the 200 μ L reaction mixture and vortex.
 - Add 150 μ L of chloroform and vortex.
 - Add 400 μ L of deionized water and vortex.

- Centrifuge for 5 minutes at 13,000-20,000 x g to separate the phases. Carefully remove the upper aqueous layer.
- Add 450 μ L of methanol to the remaining interphase and lower phase, and vortex.
- Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein. Carefully discard the supernatant.
- Repeat the methanol wash (step 9).
- Air-dry the protein pellet for at least 15 minutes. The labeled protein is now ready for downstream analysis such as SDS-PAGE.

Applications in Drug Development

The bioorthogonal nature of azide-alkyne click chemistry makes **6-TET Azide** a valuable tool in various stages of drug discovery.



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Caption: Workflow for **6-TET Azide** in Drug Discovery.

High-Throughput Screening (HTS)

In HTS, large libraries of compounds are tested for their ability to interact with a biological target. By synthesizing compound libraries with alkyne handles, "click" chemistry can be used as a detection method. For instance, in a competitive binding assay, an alkyne-labeled probe that binds to the target can be displaced by a "hit" compound. The subsequent addition of **6-TET Azide** and detection of fluorescence would indicate the degree of probe displacement. This provides a rapid and sensitive readout for identifying active compounds.

Target Identification

A significant challenge in phenotypic drug discovery is identifying the molecular target of a hit compound. Affinity-based proteomics is a powerful technique for this purpose. An alkyne-modified version of the active compound can be used as a "bait" to pull down its binding partners from a cell lysate. After incubation and pulldown, the captured proteins can be fluorescently labeled using **6-TET Azide** via click chemistry. The labeled proteins can then be visualized by in-gel fluorescence scanning and subsequently identified by mass spectrometry.

Conclusion

6-TET Azide is a versatile and robust fluorescent probe for the specific labeling of biomolecules through bioorthogonal click chemistry. Its favorable spectral properties, combined with the high efficiency and specificity of the CuAAC reaction, make it an invaluable tool for researchers in molecular biology, cell biology, and drug discovery. The detailed protocols and conceptual workflows provided in this guide serve as a foundation for the successful application of **6-TET Azide** in a wide range of experimental contexts. As with any chemical probe, careful optimization and appropriate controls are essential for generating reliable and reproducible data.

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